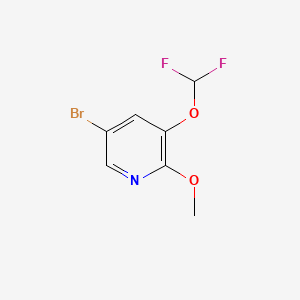

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

Description

Properties

IUPAC Name |

5-bromo-3-(difluoromethoxy)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO2/c1-12-6-5(13-7(9)10)2-4(8)3-11-6/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOPDRCQDFHIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-50-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, a specialized chemical intermediate. The guide is structured to deliver core scientific data, practical handling protocols, and field-proven insights into its synthetic utility, particularly within the context of medicinal chemistry and drug discovery.

Core Compound Identification and Physicochemical Profile

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a substituted pyridine derivative designed for use as a building block in complex organic synthesis.[1] Its structure incorporates several key functional groups that make it a valuable reagent for introducing specific moieties into larger molecules.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1241752-50-0 | [1][2][3] |

| IUPAC Name | 5-bromo-3-(difluoromethoxy)-2-methoxypyridine | [1] |

| Molecular Formula | C₇H₆BrF₂NO₂ | [1][2] |

| Molecular Weight | 254.03 g/mol | [1][2] |

| SMILES | COC1=NC=C(Br)C=C1OC(F)F | [1][3] |

| MDL Number | MFCD21605094 |[1][2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Data not available in provided search results. | |

| Boiling Point | Data not available in provided search results. | [2][3] |

| Density | Data not available in provided search results. |

| Purity | Typically offered at ≥95% |[1] |

Strategic Importance in Medicinal Chemistry

The utility of this compound in drug development stems from the unique combination of its structural features. The pyridine core is a well-established scaffold in numerous pharmaceuticals.[4] The strategic placement of the bromo, difluoromethoxy, and methoxy groups offers a trifecta of advantages for the medicinal chemist.

-

The 5-Bromo Substituent : This is the primary reactive handle on the molecule. The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward and efficient formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[5]

-

The 3-(Difluoromethoxy) Group (OCF₂H) : This functional group is of particular interest in drug design. It serves as a lipophilic bioisostere for hydroxyl or methoxy groups. The presence of fluorine atoms can significantly enhance a drug candidate's pharmacokinetic profile by improving metabolic stability (blocking sites of oxidative metabolism) and increasing bioavailability.[5] The OCF₂H group can also modulate the acidity of nearby protons and participate in hydrogen bonding, influencing how a molecule interacts with its biological target.

-

The 2-Methoxy Group (OCH₃) : This group influences the electronic properties of the pyridine ring, affecting its reactivity and potential for biological interactions.[5] It can also be a site for metabolic activity or be used to fine-tune the solubility and conformation of the final compound.

The convergence of these three features in a single building block allows for streamlined synthetic routes, potentially reducing the number of steps required to access complex target molecules and accelerating the drug discovery pipeline.[5]

Synthetic Utility and Reaction Workflow

The primary application of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is as a substrate in cross-coupling reactions. The workflow for a typical Suzuki coupling, a cornerstone of modern synthetic chemistry, is outlined below.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Causality Statement: This protocol is designed to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst. The choice of a weak aqueous base like potassium carbonate is common for Suzuki couplings as it facilitates the transmetalation step without causing unwanted side reactions.

-

Inert Atmosphere Preparation : To a flame-dried reaction vessel, add 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (1.0 eq.).

-

Addition of Reagents : Add the desired arylboronic acid or ester (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 eq.).

-

Solvent Addition : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction Execution : Heat the reaction mixture to the required temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired coupled product.

Safety, Handling, and Storage

As a halogenated organic compound, 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

| Hazard Type | Statement | Source(s) |

|---|---|---|

| Signal Word | Warning | [3] |

| Skin Irritation | Causes skin irritation | [3] |

| Eye Irritation | Causes serious eye irritation | [3] |

| Respiratory Irritation | May cause respiratory irritation |[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection : Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[6][7]

-

Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[6]

-

General Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6][8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.

First-Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7]

-

Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical help.[6]

References

-

PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol. Retrieved from [Link]

-

Titan International. (2023). Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol, 98%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dinitroresorcinol. Retrieved from [Link]

-

Stobec. (2020). SAFETY DATA SHEET. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

ENAO Chemical Co, Limited. (n.d.). 5-Bromo-2-(difluoromethoxy)pyridine CAS NO.899452-26-7. Retrieved from [Link]

-

PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

Sources

- 1. 5-bromo-3-(difluoromethoxy)-2-methoxypyridine 95% | CAS: 1241752-50-0 | AChemBlock [achemblock.com]

- 2. arctomsci.com [arctomsci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic building block, 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine. Recognizing its potential as a key intermediate in medicinal chemistry and drug discovery, this document synthesizes available data with field-proven experimental protocols for the determination of its core physicochemical parameters. This approach is designed to empower researchers to fully characterize this compound and effectively integrate it into their research and development pipelines.

The strategic incorporation of a difluoromethoxy group is a modern approach in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and pKa. The presence of bromine offers a versatile handle for a variety of cross-coupling reactions, making this pyridine derivative a valuable scaffold for generating diverse chemical libraries. A thorough understanding of its fundamental properties is therefore the first critical step in its successful application.

Chemical Identity and Core Properties

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a substituted pyridine with the CAS number 1241752-50-0.[1] As of the latest literature review, detailed experimental data on its physicochemical properties are not extensively published. The following table summarizes its fundamental identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-(difluoromethoxy)-2-methoxypyridine | AChemBlock[1] |

| CAS Number | 1241752-50-0 | AChemBlock[1] |

| Molecular Formula | C₇H₆BrF₂NO₂ | AChemBlock[1] |

| Molecular Weight | 254.03 g/mol | AChemBlock[1] |

| Canonical SMILES | COC1=NC=C(Br)C=C1OC(F)F | AChemBlock[1] |

| Predicted XlogP | 2.5 | PubChem[2] |

Lipophilicity: A Critical Parameter for Drug Action

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that influences a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profiles. While an experimentally determined logP for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is not publicly available, it can be reliably determined using the "shake-flask" method, which remains the gold standard.

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Causality Behind Experimental Choices: The choice of n-octanol and a phosphate buffer (pH 7.4) is to mimic the lipid and aqueous environments in the body, providing a biologically relevant measure of lipophilicity. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of n-octanol and the phosphate buffer in a large separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.

-

Stock Solution: Prepare a stock solution of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine in the pre-saturated n-octanol at a known concentration.

-

Partitioning: In a glass flask with a screw cap, add a precise volume of the pre-saturated n-octanol and the pre-saturated phosphate buffer. Add a small, known volume of the stock solution.

-

Equilibration: Shake the flask at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the flask to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized. For a pyridine derivative, the basicity of the nitrogen atom is a key determinant of its behavior in biological systems. The pKa value influences solubility, receptor binding, and cell membrane permeability. Potentiometric titration is a highly accurate method for determining the pKa.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the pyridine nitrogen in 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine.

Causality Behind Experimental Choices: This method relies on the precise measurement of pH changes upon the addition of a titrant. The use of a co-solvent system may be necessary if the compound has low aqueous solubility. The inflection point of the resulting titration curve corresponds to the pKa.

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine to a vial containing a known volume of an aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute a known volume of the clear filtrate with a suitable solvent and determine the concentration of the compound using a calibrated HPLC-UV method.

Spectroscopic and Thermal Properties

As of now, detailed experimental spectroscopic and thermal data for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine are not available in the public domain. The following sections outline the standard methodologies for acquiring this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and purity assessment. For this compound, ¹⁹F NMR would also be highly informative.

-

¹H NMR: Expected signals would include singlets for the methoxy protons and aromatic protons, and a triplet for the difluoromethoxy proton.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: A characteristic signal for the difluoromethoxy group would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy would help to identify the characteristic functional groups present in the molecule, such as C-O, C-F, and C-Br bonds, as well as the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Melting Point and Boiling Point

The melting point of a solid and the boiling point of a liquid are fundamental physical properties that indicate purity. These would be determined by standard laboratory techniques (e.g., melting point apparatus, distillation under reduced pressure).

Conclusion and Future Directions

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery. While basic identifying information is available, a comprehensive experimental characterization of its physicochemical properties is yet to be published. This guide provides a framework for researchers to undertake this characterization, outlining established and reliable protocols for the determination of key parameters such as lipophilicity, ionization constant, and solubility. The generation of this data will be invaluable for the rational design of future experiments and for building structure-activity and structure-property relationships for new compounds derived from this versatile scaffold.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67979709, 5-bromo-3-(difluoromethyl)-2-methoxypyridine. Retrieved from [Link]

Sources

Spectroscopic Profile of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a polysubstituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique combination of a bromine atom, a methoxy group, and a difluoromethoxy group on the pyridine scaffold presents a distinct electronic and steric profile. Understanding the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Numbering

The structure and numbering scheme for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, ¹H, ¹³C, and ¹⁹F NMR will provide critical information. The predicted spectra are based on the additive effects of the substituents on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the proton of the difluoromethoxy group, and the protons of the methoxy group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 | 8.0 - 8.2 | d | ~2.5 | The proton at C-6 is ortho to the nitrogen atom, leading to a downfield shift. It will exhibit a small coupling to H-4. |

| H-4 | 7.4 - 7.6 | d | ~2.5 | The proton at C-4 is influenced by the adjacent bromine and the difluoromethoxy group. It will show a small coupling to H-6. |

| OCF₂H | 6.5 - 7.0 | t | ~74 | The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

| OCH₃ | 3.9 - 4.1 | s | - | The methoxy protons will appear as a singlet in a region typical for methoxy groups attached to an aromatic ring. |

Causality behind Experimental Choices:

-

Solvent: A deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be suitable. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.

-

Frequency: A higher field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the pyridine ring carbons, one for the methoxy carbon, and one for the difluoromethoxy carbon. The carbon signals will be influenced by the electronegativity of the attached substituents and, in the case of the difluoromethoxy group, will show coupling to fluorine.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | ¹³C-¹⁹F Coupling (J, Hz) | Rationale |

| C-2 | 158 - 162 | t | ~3-5 | Attached to the electronegative nitrogen and the methoxy group, this carbon will be significantly downfield. A small coupling to the fluorine atoms of the difluoromethoxy group is possible. |

| C-3 | 145 - 150 | t | ~30-40 | The direct attachment to the difluoromethoxy group will cause a significant downfield shift and a large one-bond C-F coupling. |

| C-4 | 115 - 120 | s | - | This carbon is expected to be in the typical aromatic region. |

| C-5 | 110 - 115 | s | - | The "heavy atom effect" of bromine can cause a slight upfield shift compared to an unsubstituted carbon. |

| C-6 | 148 - 152 | s | - | Being adjacent to the nitrogen, this carbon will be downfield. |

| O CF₂H | 115 - 120 | t | ~240-250 | The carbon of the difluoromethoxy group will be a triplet due to the two attached fluorine atoms and will have a large one-bond C-F coupling constant. |

| O CH₃ | 55 - 60 | s | - | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Causality behind Experimental Choices:

-

Proton Decoupling: Broadband proton decoupling is standard for ¹³C NMR to simplify the spectrum to singlets (or multiplets if coupled to other nuclei like fluorine).

-

Quantitative Analysis: For accurate integration, a longer relaxation delay (e.g., 5-10 seconds) would be necessary, though this is not typically required for routine structural confirmation.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | ¹⁹F-¹H Coupling (J, Hz) | Rationale |

| OF₂ CH | -80 to -90 | d | ~74 | The chemical shift is characteristic for a difluoromethoxy group attached to an aromatic system. The signal will be a doublet due to coupling with the geminal proton.[2] |

Causality behind Experimental Choices:

-

Reference Standard: Trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) can be used as an external reference.

-

Proton Coupling: Both proton-coupled and decoupled spectra can be informative. The coupled spectrum will show the doublet, confirming the OCF₂H moiety, while the decoupled spectrum would show a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data:

| m/z | Ion | Description |

| 271/273 | [M]⁺˙ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[3] |

| 256/258 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 242/244 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatic compounds. |

| 192 | [M - Br]⁺ | Loss of a bromine radical. |

| 142 | [M - Br - OCF₂H]⁺ | Subsequent loss of the difluoromethoxy group after the loss of bromine. |

Proposed Fragmentation Pathway:

Caption: Proposed electron ionization fragmentation pathway.

Causality behind Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for structural elucidation. Electrospray ionization (ESI) could also be used, which would likely show a prominent protonated molecular ion [M+H]⁺.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would be beneficial for determining the exact mass of the fragments, which aids in confirming their elemental composition.

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H and ¹³C spectra to the internal standard (TMS at 0.00 ppm).

-

Calibrate the ¹⁹F spectrum using an appropriate reference.

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

If using a high-resolution instrument, determine the exact masses of the ions to confirm their elemental compositions.

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with the anticipated mass spectral fragmentation pattern, offer a solid foundation for the characterization of this molecule. Researchers working with this compound can use this guide to aid in the interpretation of their experimental data, ensuring accurate structural confirmation and purity assessment.

References

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Iali, W., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a.

- Slideshare. (n.d.). 19 f chemical shifts and coupling constants.

- PubMed. (n.d.). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments.

- PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.

- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- PubMed. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Chemistry Stack Exchange. (2019, December 23). NMR in pyridine no meta splitting.

- YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry.

- White Rose eTheses Online. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR theory, substituent chemical shift (SCS) effects, and spin-spin coupling phenomena to present a detailed, predictive interpretation. We will dissect the electronic influence of the bromo, methoxy, and difluoromethoxy substituents on the pyridine core, offering researchers a robust framework for interpreting the spectra of this molecule and analogous heterocyclic systems.

Introduction: The Structural Significance of a Multi-substituted Pyridine

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a highly functionalized heterocyclic compound. The pyridine scaffold is a privileged structure in medicinal chemistry, and its decoration with various substituents allows for the fine-tuning of physicochemical and pharmacological properties. The unique combination of a halogen (bromine), an electron-donating group (methoxy), and a potent electron-withdrawing group (difluoromethoxy) creates a complex electronic environment within the molecule. Understanding this environment is critical, and NMR spectroscopy provides the most detailed atomic-level insight. This guide serves to predict and rationalize the key features of its ¹H and ¹³C NMR spectra, providing a valuable reference for scientists working with this or structurally related compounds.

Molecular Structure and Electronic Environment

To predict the NMR spectra, we must first analyze the electronic contributions of each substituent. The interplay of inductive and resonance effects governs the electron density at each position on the pyridine ring, which in turn dictates the chemical shifts of the associated protons and carbons.[1]

-

2-Methoxy Group (-OCH₃): This group is a strong resonance electron-donating group (EDG) and inductively electron-withdrawing. Its net effect is to increase electron density at the ortho and para positions (C3, C5, and the nitrogen atom), leading to upfield (lower ppm) shifts.

-

5-Bromo Group (-Br): Bromine is an electron-withdrawing group (EWG) via the inductive effect due to its electronegativity. It also possesses lone pairs that can participate in resonance donation, but for halogens, the inductive effect typically dominates. It will generally deshield adjacent nuclei.

-

3-(Difluoromethoxy) Group (-OCHF₂): The two highly electronegative fluorine atoms make this a potent inductively electron-withdrawing group. This effect significantly lowers the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, C6), causing significant downfield (higher ppm) shifts for the nuclei at these positions.

The combination of these effects results in a highly polarized aromatic system.

Figure 2: Recommended experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine. The analysis highlights the significant influence of the diverse substituents on the chemical shifts and coupling patterns of the pyridine core. The aromatic protons are expected in the downfield region, with characteristic splitting patterns. The ¹³C spectrum will be defined by the strong deshielding and prominent C-F coupling of the difluoromethoxy group. The predictive data and experimental protocols presented herein offer a valuable resource for researchers, facilitating the identification and characterization of this and related heterocyclic molecules in drug development and chemical synthesis.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.

-

Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

PubChem. 2-Methoxypyridine. [Link]

- Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the American Chemical Society, 96(5), 1241-1246.

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

SpectraBase. 5-Bromopyrimidine. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from reaction kinetics and purification efficiency to formulation strategies and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine , a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science.

The solubility of a drug in various solvents is a fundamental physical property that dictates its therapeutic activity and stability.[1] For researchers, scientists, and drug development professionals, this data is not merely a number but a cornerstone for rational process design. It informs the selection of appropriate solvent systems for synthesis, crystallization, and the formulation of dosage forms. Poor solubility can create significant hurdles, leading to unpredictable in vitro results and challenges in achieving desired therapeutic concentrations in vivo.[2]

This document serves as an in-depth guide to both the theoretical underpinnings and the practical, field-proven methodologies for determining the solubility of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for interpreting the resulting data to accelerate research and development efforts.

Compound at a Glance: Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics provides a predictive framework for its behavior in different solvent environments.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-(difluoromethoxy)-2-methoxypyridine | [3] |

| CAS Number | 1241752-50-0 | [3] |

| Molecular Formula | C₇H₆BrF₂NO₂ | [3] |

| Molecular Weight | 254.03 g/mol | [3] |

| Appearance | Solid (Typical) | [4] |

| Calculated XLogP3 | 2.1 - 3.3 (Estimated Range) | [5][6] |

| Hydrogen Bond Acceptors | 4 (Oxygen and Nitrogen atoms) | [6] |

| Hydrogen Bond Donors | 0 | [6] |

The structure features a pyridine ring, a polar scaffold, substituted with a bromine atom, a methoxy group, and a difluoromethoxy group. The presence of oxygen and nitrogen atoms provides hydrogen bond accepting capabilities, while the overall molecule possesses significant lipophilicity, as suggested by the calculated LogP value. This duality suggests that its solubility will be highly dependent on the specific nature of the organic solvent used.

The Theoretical Framework of Solubility

Thermodynamically, the solubility of a crystalline solid represents the point at which a stable equilibrium is achieved between the solid phase and the solution phase.[7] At this saturation point, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. This equilibrium is governed by two primary energetic factors:

-

Crystal Lattice Energy : The energy required to overcome the intermolecular forces holding the solid compound together in its crystal lattice.

-

Solvation Energy : The energy released when the individual molecules of the solute are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy favorably compensates for the crystal lattice energy. The extent of solubility is therefore a function of the intricate balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reflective of the true equilibrium state, a robust and validated methodology is essential. The Isothermal Shake-Flask Method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[2][7]

Causality of Method Choice

The shake-flask method is chosen over higher-throughput kinetic or apparent solubility methods for its accuracy. Kinetic methods, which often involve precipitating a compound from a DMSO stock solution into an aqueous buffer, can lead to supersaturated solutions and may not reflect the true thermodynamic equilibrium.[2][8] For foundational work in drug development, such as formulation and process chemistry, the precision of the thermodynamic solubility value is non-negotiable.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the isothermal shake-flask method, ensuring each step is conducted with precision to yield a self-validated result.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system. Performing the experiment in triplicate and ensuring the presence of undissolved solid at the end of the equilibration period are critical quality control steps.

Materials and Equipment:

-

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (solid, purity ≥95%)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

2-4 mL glass vials with screw caps

-

Orbital shaker or shaking incubator with temperature control

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.45 µm, preferably PTFE or other solvent-resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene, Dimethyl Sulfoxide (DMSO).

Procedure:

-

Preparation: Add an excess amount of solid 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is recommended.[9][10] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a stable plateau.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 30 minutes to allow excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Filter the remaining solution into a clean vial. This step is critical to remove any undissolved particulates.[11]

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration from a calibration curve prepared from standard solutions of the compound with known concentrations.[12]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing for accurate measurement even in the presence of minor impurities.[1][13]

Sample HPLC-UV Method

-

Instrument: Agilent 1100 or equivalent HPLC system.[1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound should be determined by running a UV scan. Pyridine derivatives typically absorb in the 250-280 nm range.

-

Calibration: Prepare a series of at least five standard solutions of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine of known concentrations. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of ≥0.999.[12]

Presentation and Interpretation of Solubility Data

Organizing the experimentally determined data into a structured format is essential for comparison and interpretation. The following table provides a template for presenting the solubility results across a range of common organic solvents, ordered by their polarity index.

| Solvent | Polarity Index (P')[14][15] | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 2.4 | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | 25 | Experimental Data | Calculated Data |

| Acetone | 5.1 | 25 | Experimental Data | Calculated Data |

| Methanol | 5.1 | 25 | Experimental Data | Calculated Data |

| Ethanol | 5.2 | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Experimental Data | Calculated Data |

Interpreting the Results

-

Solvent Selection for Synthesis: Solvents showing high solubility are excellent candidates for reaction media, ensuring reactants remain in the solution phase.

-

Purification and Crystallization: A pair of solvents where the compound has high solubility in one (e.g., acetone) and low solubility in the other (e.g., toluene or hexane) is ideal for recrystallization. The high-solubility solvent is used for dissolution, and the low-solubility solvent is used as an anti-solvent to induce precipitation of the purified compound.

-

Formulation Development: For liquid formulations, solvents with high solubilizing capacity are required. The data provides a direct guide for selecting appropriate excipients.

Based on the compound's structure, it is expected to exhibit good solubility in moderately polar to polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, due to a favorable balance of dipole-dipole interactions. High solubility is also anticipated in polar protic solvents like methanol and ethanol, and in strong aprotic solvents like DMSO. Its solubility in non-polar solvents like toluene is expected to be lower.

Safety and Handling

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine should be handled with appropriate care. According to available safety information for structurally related compounds, it may cause skin and eye irritation.[5]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[3]

-

Researchers must consult the full Safety Data Sheet (SDS) for the specific compound before commencing any experimental work.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for determining and understanding the solubility of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine in organic solvents. By adhering to the principles of thermodynamic equilibrium and employing the validated isothermal shake-flask method coupled with precise HPLC-UV analysis, researchers can generate high-quality, reliable data. This information is not merely academic; it is a critical tool that empowers scientists and developers to make informed decisions, streamline workflows, and accelerate the journey from discovery to application.

References

-

ResearchGate. (2016). Polarity Index. Available at: [Link]

-

Honeywell. (n.d.). Polarity Index. Available at: [Link]

-

Shodex. (n.d.). Polarities of Solvents. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-(Difluoromethoxy)Pyridine. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Available at: [Link]

-

PubChem. (n.d.). Razpipadon. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. enamine.net [enamine.net]

- 3. 5-bromo-3-(difluoromethoxy)-2-methoxypyridine 95% | CAS: 1241752-50-0 | AChemBlock [achemblock.com]

- 4. 5-Bromo-2-(Difluoromethoxy)Pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polarity Index [macro.lsu.edu]

- 15. shodex.com [shodex.com]

Stability and storage conditions for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, a key building block in modern medicinal chemistry. Our focus extends beyond simple recommendations to elucidate the underlying chemical principles that govern its stability, ensuring the reliability and reproducibility of your research.

Chemical Identity and Physicochemical Properties

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a substituted pyridine derivative. The incorporation of a difluoromethoxy group (-OCF₂H) is a strategic choice in drug design, often used as a metabolically robust bioisostere of a methoxy group to prevent O-demethylation, a common metabolic pathway.[1][2] The high strength of the carbon-fluorine bond enhances metabolic stability.[1]

A clear understanding of its physical and chemical properties is the foundation for determining appropriate handling and storage protocols.

Diagram 1: Chemical Structure of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

A 2D representation of the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1241752-50-0 | [3] |

| Molecular Formula | C₇H₆BrF₂NO₂ | [3] |

| Molecular Weight | 254.03 g/mol | [3][4] |

| Appearance | Solid (Typical) | Assumed from storage conditions |

| Boiling Point | 220.0 ± 35.0 °C (Predicted) | [4] |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥95% (Typical) | [3] |

Stability Profile: Theoretical and Practical Considerations

The stability of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is governed by its unique combination of functional groups: a pyridine ring, a bromine atom, a methoxy group, and a difluoromethoxy group.

Thermal Stability

While predicted to have a high boiling point, prolonged exposure to high temperatures is not recommended. As a general principle for complex organic molecules, thermal energy can provide the activation energy for unforeseen degradation pathways. Most suppliers recommend refrigerated storage, suggesting that long-term stability at room temperature may be limited.

Hydrolytic Stability

Fluorinated pyridines can be susceptible to hydrolysis, with the rate often dependent on pH.[5] The pyridine ring, particularly when substituted with electron-withdrawing groups, can be activated towards nucleophilic attack by water.

-

Acidic Conditions: Can catalyze hydrolysis.

-

Basic Conditions: Can lead to nucleophilic aromatic substitution (SₙAr), potentially displacing one of the substituents. The fluorine atoms on the difluoromethoxy group are generally stable, but the methoxy group or the bromine could be potential sites for nucleophilic attack under harsh conditions.

Photostability

Compounds containing bromine and aromatic systems can be sensitive to light, particularly UV radiation. The energy from photons can be sufficient to induce homolytic cleavage of the Carbon-Bromine bond, leading to radical-mediated degradation. Therefore, protection from light is a critical precaution.

Oxidative Stability

The molecule is generally stable under normal atmospheric conditions. However, it should not be stored with strong oxidizing agents, which could potentially oxidize the pyridine ring or other functional groups.[6]

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-tiered approach to storage is recommended to preserve the integrity and purity of the compound.

Diagram 2: Decision Tree for Optimal Storage

A guide to selecting the correct storage conditions.

Table 2: Summary of Recommended Storage Conditions

| Condition | Solid (As Supplied) | In Anhydrous Aprotic Solvent (e.g., DMSO) | In Aqueous/Protic Solvent |

| Long-Term | 0-8 °C, protect from light, store under inert gas (Argon or Nitrogen).[3] | Aliquot and store at -20°C or below, protect from light, overlay with inert gas. | Not recommended. Prepare fresh before use. |

| Short-Term | Room temperature in a desiccator, protected from light. | Store at 2-8°C for up to a week, protected from light. | Use immediately. If necessary, store at 2-8°C for <24 hours. |

| Key Precautions | Avoid moisture and light. | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. | Potential for hydrolysis.[5] Use buffered solutions if pH control is critical. |

Handling Procedures

-

Handle in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Avoid breathing dust or vapors.[3]

-

Take measures to prevent the build-up of electrostatic charge.[6]

-

Wash hands thoroughly after handling.[7]

Protocol for an In-Vitro Stability Assessment

To ensure the compound's integrity within a specific experimental matrix, conducting a tailored stability study is a self-validating best practice.

Diagram 3: Workflow for HPLC-Based Stability Study

A typical experimental process for stability validation.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine in an anhydrous aprotic solvent like DMSO.

-

Sample Preparation: Dilute the stock solution to a final concentration (e.g., 10 µM) in the aqueous buffers or media relevant to your experiment (e.g., Phosphate-Buffered Saline pH 7.4).

-

Initial Time Point (T=0): Immediately after dilution, take an aliquot, quench it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, and store at -20°C for analysis. This serves as your 100% reference.

-

Incubation: Incubate the remaining samples under the desired stress conditions (e.g., 37°C to mimic physiological conditions, or under specific lighting).

-

Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove additional aliquots and quench them in the same manner as the T=0 sample.

-

Analysis: Analyze all quenched samples by reverse-phase HPLC with UV detection or LC-MS. Monitor the peak area of the parent compound.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area, especially with the concomitant appearance of new peaks, indicates degradation.

Conclusion

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a robust molecule, largely due to the stabilizing influence of the difluoromethoxy group. However, its stability is not absolute. The primary risks to its integrity are moisture, prolonged exposure to light, and storage at non-optimal temperatures, particularly when in solution. By adhering to the recommended storage conditions—refrigerated, dry, and dark for long-term solid storage—and by validating its stability in specific experimental media, researchers can ensure the quality of their material and the integrity of their scientific outcomes.

References

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.

- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- CAS NO. 1241752-50-0 | 5-bromo-3-(difluoromethoxy)-2-methoxypyridine. Arctom.

- 5-bromo-3-(difluoromethoxy)-2-methoxypyridine 95% | CAS: 1241752-50-0. AChemBlock.

- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- 5-broMo-3-(difluoroMethoxy)-2-Methoxypyridine. ChemicalBook.

- 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654. PubChem.

- New method for introducing fluorinated components into molecules. Uni Münster.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.

- Safety D

- Technical Support Center: Stability of Fluorin

- 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006. PubChem.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective.

- SAFETY D

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Benchchem.

- 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.

- SAFETY D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-3-(difluoromethoxy)-2-methoxypyridine 95% | CAS: 1241752-50-0 | AChemBlock [achemblock.com]

- 4. 5-broMo-3-(difluoroMethoxy)-2-Methoxypyridine CAS#: 1241752-50-0 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Commercial availability and suppliers of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine, a specialized heterocyclic building block crucial for modern drug discovery and development. We will delve into its chemical properties, commercial availability, strategic applications, and practical experimental protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Strategic Asset in Medicinal Chemistry

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS Number: 1241752-50-0) is a highly functionalized pyridine derivative designed for versatility in synthetic chemistry. Its strategic importance stems from the unique combination of three key functional groups on a single scaffold:

-

A Bromine Atom: Positioned at the 5-carbon, it serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient introduction of a wide array of molecular fragments.

-

A Methoxy Group: Located at the 2-position, it modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.

-

A Difluoromethoxy Group (-OCF₂H): This fluorine-containing motif at the 3-position is of particular interest in medicinal chemistry. The incorporation of difluoromethoxy groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]

This trifecta of functionalities makes the compound an invaluable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Physicochemical Properties and Commercial Availability

Accurate characterization is the foundation of reproducible science. The key properties of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine are summarized below.

| Property | Value | Source |

| CAS Number | 1241752-50-0 | AChemBlock[3] |

| Molecular Formula | C₇H₆BrF₂NO₂ | AChemBlock[3] |

| Molecular Weight | 254.03 g/mol | AChemBlock[3] |

| IUPAC Name | 5-bromo-3-(difluoromethoxy)-2-methoxypyridine | AChemBlock[3] |

| SMILES | COC1=NC=C(Br)C=C1OC(F)F | AChemBlock[3] |

| Purity | Typically ≥95% | AChemBlock[3] |

| Appearance | (Not specified, likely off-white to yellow solid) | General chemical knowledge |

| Storage | Store at 0-8 °C | AChemBlock[3] |

Commercial Suppliers

This building block is available from specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Catalog Number | Purity | Notes |

| AChemBlock | O29385 | 95% | Available in various quantities from 100mg to 1g.[3] |

| Knight Chemicals | (Related compound) | >95% | Offers the related intermediate 5-bromo-2-chloro-3-(difluoromethoxy)pyridine (CAS 1211533-38-8), which could be a precursor.[4] |

Synthetic Strategy and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule via nucleophilic substitution.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-2-methoxypyridin-3-ol is a logical precursor. The hydroxyl group provides a nucleophilic center for the introduction of the difluoromethyl group.

-

Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to deprotonate the hydroxyl group, forming a highly reactive sodium alkoxide intermediate in situ. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophile.

-

Difluoromethylation: The introduction of the -CF₂H group is the critical step. Using a difluorocarbene precursor like sodium chlorodifluoroacetate is a common and effective method. Upon heating, it decarboxylates to generate the highly electrophilic difluorocarbene (:CF₂), which is then attacked by the alkoxide. A subsequent proton quench (during workup) yields the final difluoromethoxy group. This method is often preferred for its relative safety and operational simplicity compared to using gaseous reagents.

Application in Drug Discovery: A Suzuki Coupling Workflow

The primary utility of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is as a scaffold in cross-coupling reactions to build more complex molecules. The bromine atom is the reactive site for this transformation. A Suzuki-Miyaura coupling, which forms a carbon-carbon bond, is a cornerstone of modern pharmaceutical synthesis.

Generic Suzuki Coupling Workflow

Caption: Diagram of a typical Suzuki cross-coupling reaction workflow.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol provides a detailed, self-validating methodology for a representative Suzuki coupling reaction. The steps are designed to ensure high yield and purity, with clear checkpoints.

Objective: To couple 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine with Phenylboronic Acid.

Materials:

-

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (1.0 eq)

-

Phenylboronic Acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (e.g., 254 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Flame-drying the glassware and maintaining an inert atmosphere (Nitrogen or Argon) is critical for catalytic efficiency and reproducibility.

-

-

Reagent Addition: Evacuate and backfill the flask with Nitrogen three times. Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), under a positive flow of nitrogen.

-

Causality: The catalyst is added last to minimize its exposure to air.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

-

Causality: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents. Degassing the solvents by sparging with nitrogen removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

-

Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Causality: The workup serves to quench the reaction and separate the organic product from the inorganic salts and catalyst residues.

-

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water, and MgSO₄ is a drying agent.

-

-

Final Purification: Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation Checkpoint: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related brominated pyridines should be used to inform handling procedures.

-

Hazard Classifications: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[5][6]

-

Precautionary Statements:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[3]

Conclusion

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to accelerate the drug discovery pipeline. Its well-defined reactive sites allow for predictable and efficient synthetic transformations, while the embedded difluoromethoxy group offers a proven strategy for enhancing the drug-like properties of lead compounds. Understanding its properties, availability, and application methodologies is key to leveraging its full potential in the quest for novel and effective therapeutics.

References

-

Bioorganic & Medicinal Chemistry Letters. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. National Library of Medicine. Available at: [Link]

-

Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. Pipzine Chemicals. Available at: [Link]

-

Knight Chemicals Online. 1211533-38-8|5-bromo-2-chloro-3-(difluoromethoxy)pyridine. Knight Chemicals. Available at: [Link]

-

MySkinRecipes. 5-Bromo-3-(difluoromethoxy)pyridin-2-amine. MySkinRecipes. Available at: [Link]

-

PubChem. 5-Bromo-2,3-difluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-3-(difluoromethoxy)pyridin-2-amine [myskinrecipes.com]

- 3. 5-bromo-3-(difluoromethoxy)-2-methoxypyridine 95% | CAS: 1241752-50-0 | AChemBlock [achemblock.com]

- 4. knightchem-store.com [knightchem-store.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

The Difluoromethoxy Group (-OCF₂H): A Lynchpin Moiety in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, providing a powerful toolkit for the fine-tuning of physicochemical and pharmacokinetic properties.[1][2][3] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent. It offers a sophisticated balance of properties that can be leveraged to overcome common drug development hurdles such as poor metabolic stability, suboptimal lipophilicity, and inadequate target engagement.[1][4]

This guide serves as a technical deep-dive into the multifaceted role of the difluoromethoxy group. As a senior application scientist, the aim here is not merely to list properties but to provide a causal understanding of how and why this group exerts its influence, empowering researchers to strategically deploy it in drug design. We will explore its fundamental physicochemical characteristics, its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the practical methodologies for its incorporation and analysis.

The Physicochemical Profile: A Study in Strategic Compromise

The utility of the -OCF₂H group is best understood in comparison to its common analogues: the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. The difluoromethoxy group often presents an intermediate profile, affording the medicinal chemist a greater degree of control in molecular property modulation.[1]

Lipophilicity and Conformational Dynamics

Lipophilicity, a critical determinant of a drug's absorption, distribution, and permeability, is significantly influenced by fluorination.[5] The difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its effect is less pronounced than that of the trifluoromethoxy group.[1] This is quantitatively captured by the Hansch hydrophobicity parameter (π), where a positive value indicates an increase in lipophilicity.

A unique feature of the -OCF₂H group is its "dynamic lipophilicity." With a low rotational energy barrier, it can adapt its conformation to the polarity of its surrounding environment, a trait that can be highly advantageous for optimizing both membrane permeability and receptor binding.[4] In aryl difluoromethyl ethers, the group has no strong preference for a specific conformation relative to the aromatic plane, unlike the coplanar preference of methoxy groups and the orthogonal preference of trifluoromethoxy groups.[2][6] This conformational flexibility allows it to adopt the most favorable orientation for target engagement.[2]

Data Presentation: Comparative Analysis of Physicochemical Properties

| Substituent | Hansch Hydrophobicity (π) | Hydrogen Bonding Capability | Typical Conformational Preference (Aryl Ethers) |

| Methoxy (-OCH₃) | ~ -0.02[1] | Weak H-bond acceptor | Coplanar with aromatic ring[2] |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6[1][4] | Weak H-bond donor [1][2][7]; Weak acceptor | No strong preference; flexible[2][6] |

| Trifluoromethoxy (-OCF₃) | ~ +1.04[1][4] | Weak H-bond acceptor | Orthogonal to aromatic ring[2][4] |

A Unique Hydrogen Bond Donor

Perhaps the most distinctive feature of the difluoromethoxy group is its capacity to function as a hydrogen bond (H-bond) donor.[1][2][8] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding.[2][7] This is a capability not observed in either methoxy or trifluoromethoxy groups.[1]

The strength of this interaction has been quantified using Abraham's solute ¹H NMR analysis, which defines hydrogen bond acidity [A]. The [A] value for the difluoromethyl group in ArOCF₂H compounds is in the range of 0.094 - 0.126, which is comparable to that of thiophenols and anilines, though weaker than a hydroxyl group.[1][9] This unique characteristic allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[2][7][9]

Modulation of pKa

The strong inductive electron-withdrawing nature of the -OCF₂H group can significantly influence the pKa of proximal acidic or basic functional groups.[1][7] For instance, attaching a difluoromethoxy group to an aromatic ring can lower the pKa of a nearby amine, reducing its basicity. This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, target binding, and overall pharmacokinetic profile.

Mandatory Visualization: Bioisosteric Replacement Strategy